molecular formula C9H19O6P B14359159 Diethyl {2-[(ethoxycarbonyl)oxy]ethyl}phosphonate CAS No. 96182-47-7

Diethyl {2-[(ethoxycarbonyl)oxy]ethyl}phosphonate

Cat. No.: B14359159
CAS No.: 96182-47-7
M. Wt: 254.22 g/mol
InChI Key: OSRWBULJHOOBOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl {2-[(ethoxycarbonyl)oxy]ethyl}phosphonate is an organophosphorus compound with the molecular formula C₉H₁₉O₆P. It is a versatile chemical used in various fields, including organic synthesis and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl {2-[(ethoxycarbonyl)oxy]ethyl}phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with ethyl chloroformate under basic conditions. The reaction typically proceeds as follows: [ \text{(C₂H₅O)₂P(O)H} + \text{ClCO₂C₂H₅} \rightarrow \text{(C₂H₅O)₂P(O)CH₂CH₂OCO₂C₂H₅} + \text{HCl} ]

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods ensure high yields and purity, making the compound suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

Diethyl {2-[(ethoxycarbonyl)oxy]ethyl}phosphonate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the ethoxycarbonyl group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium ethoxide.

    Oxidation: Oxidizing agents like hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkyl halide can yield a new phosphonate ester .

Scientific Research Applications

Diethyl {2-[(ethoxycarbonyl)oxy]ethyl}phosphonate has numerous applications in scientific research:

Mechanism of Action

The mechanism by which diethyl {2-[(ethoxycarbonyl)oxy]ethyl}phosphonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl phosphite
  • Ethyl chloroformate
  • Triethyl phosphonoacetate

Uniqueness

Diethyl {2-[(ethoxycarbonyl)oxy]ethyl}phosphonate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its versatility makes it a valuable compound in both research and industrial settings .

Properties

CAS No.

96182-47-7

Molecular Formula

C9H19O6P

Molecular Weight

254.22 g/mol

IUPAC Name

2-diethoxyphosphorylethyl ethyl carbonate

InChI

InChI=1S/C9H19O6P/c1-4-12-9(10)13-7-8-16(11,14-5-2)15-6-3/h4-8H2,1-3H3

InChI Key

OSRWBULJHOOBOX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)OCCP(=O)(OCC)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.